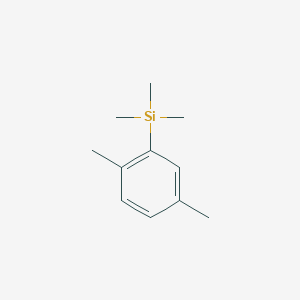
(2,5-Dimethylphenyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dimethylphenyl)trimethylsilane is an organic compound characterized by the presence of a trimethylsilyl group attached to a p-xylene molecule. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dimethylphenyl)trimethylsilane typically involves the reaction of 2-bromo-p-xylene with trimethylsilyl chloride in the presence of a suitable base, such as sodium hydride, in an anhydrous solvent like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(2,5-Dimethylphenyl)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can convert the trimethylsilyl group to a hydrogen atom, yielding p-xylene.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine, while alkylation can be achieved using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
p-Xylene.Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(2,5-Dimethylphenyl)trimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules to enhance their stability and solubility.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the pharmacokinetic properties of drugs.
Industry: Utilized in the production of specialty polymers and materials with unique properties, such as increased thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism by which (2,5-Dimethylphenyl)trimethylsilane exerts its effects is primarily through the trimethylsilyl group. This group is known for its ability to stabilize reactive intermediates and protect sensitive functional groups during chemical reactions. The trimethylsilyl group can be easily removed under mild conditions, making it a versatile tool in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Tetramethylsilane: Similar in structure but with four methyl groups attached to silicon.
Trimethylsilyl chloride: Used as a reagent in the synthesis of trimethylsilyl derivatives.
Trimethylsilyl azide: Another trimethylsilyl compound used in organic synthesis.
Uniqueness
(2,5-Dimethylphenyl)trimethylsilane is unique due to its combination of the trimethylsilyl group with the p-xylene structure. This combination imparts specific chemical properties, such as increased stability and reactivity, making it valuable in various applications where other trimethylsilyl compounds may not be as effective .
Propiedades
Fórmula molecular |
C11H18Si |
|---|---|
Peso molecular |
178.35 g/mol |
Nombre IUPAC |
(2,5-dimethylphenyl)-trimethylsilane |
InChI |
InChI=1S/C11H18Si/c1-9-6-7-10(2)11(8-9)12(3,4)5/h6-8H,1-5H3 |
Clave InChI |
IMFHQSPTADSSAO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)[Si](C)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
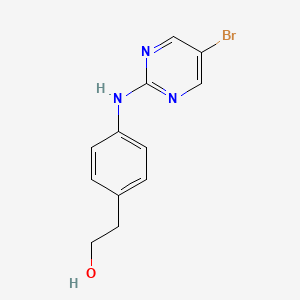
![2'-Deoxy-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}cytidine](/img/structure/B8393613.png)
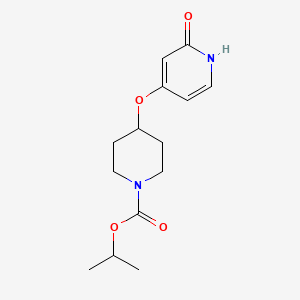
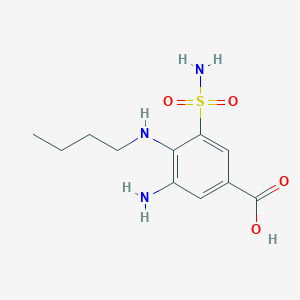
![2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]furan](/img/structure/B8393626.png)
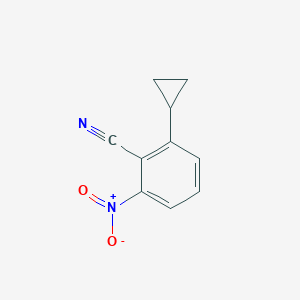
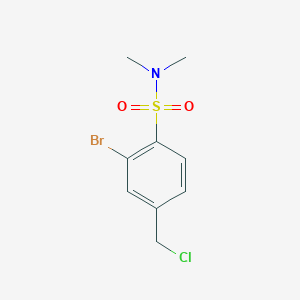
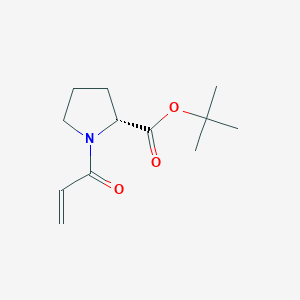
![6-(2-Chloropyridin-3-yl)-4-methoxypyrido[3,2-d]pyrimidine](/img/structure/B8393647.png)
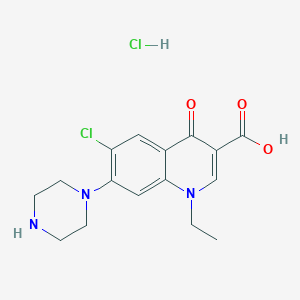
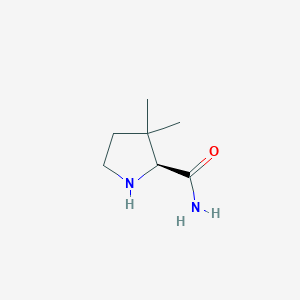
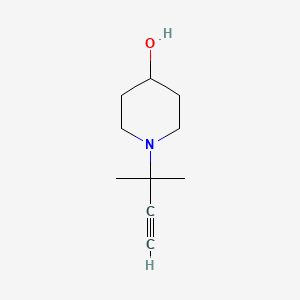
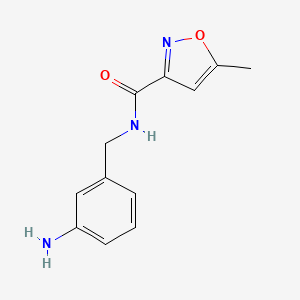
![5,6-dichloro-N-[2-(dimethylamino)ethyl]-N-methylpyridine-3-sulfonamide](/img/structure/B8393666.png)
